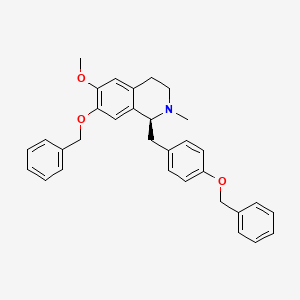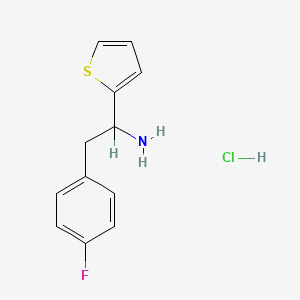
alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride: is a chemical compound that features a fluorobenzyl group attached to a thenylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride typically involves the reaction of p-fluorobenzyl chloride with 2-thenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the effects of fluorinated analogs on biological systems. It serves as a model compound to investigate the impact of fluorine substitution on biological activity .
Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
4-Fluorobenzylamine: A related compound with similar structural features but different applications.
4-Fluorobenzyl chloride: Another fluorinated compound used in organic synthesis.
4-Methoxybenzylamine: A compound with a methoxy group instead of a fluorine atom, used in different chemical reactions.
Uniqueness: Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride is unique due to the presence of both a fluorobenzyl group and a thenylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
80154-80-9 |
|---|---|
Formule moléculaire |
C12H13ClFNS |
Poids moléculaire |
257.76 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C12H12FNS.ClH/c13-10-5-3-9(4-6-10)8-11(14)12-2-1-7-15-12;/h1-7,11H,8,14H2;1H |
Clé InChI |
OSMRVJNYPXCWMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(CC2=CC=C(C=C2)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


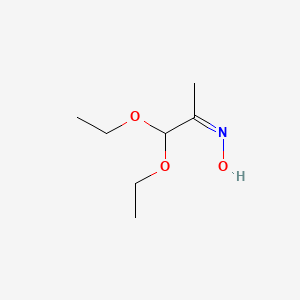
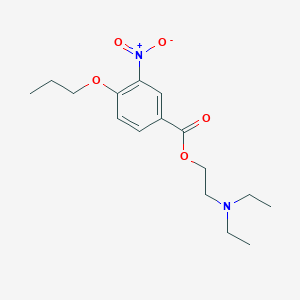
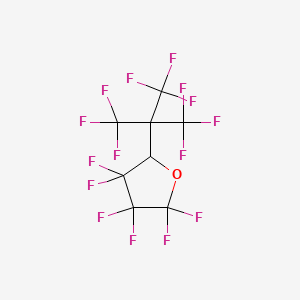
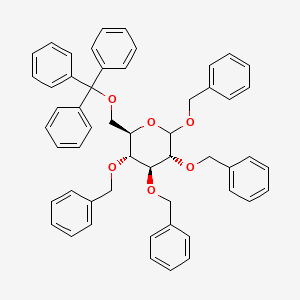
![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
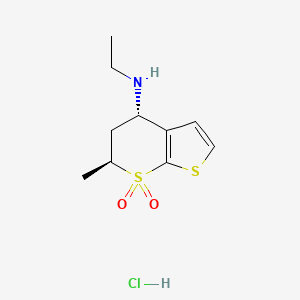
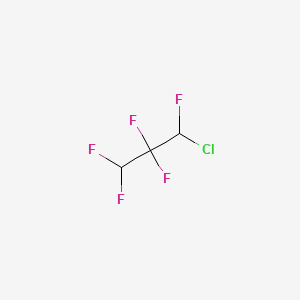
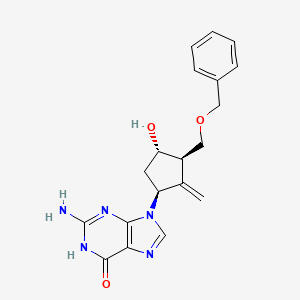
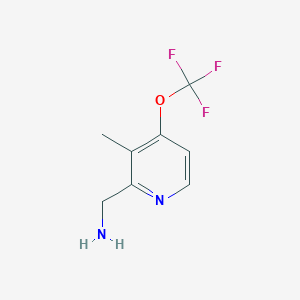
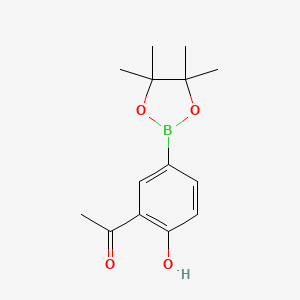
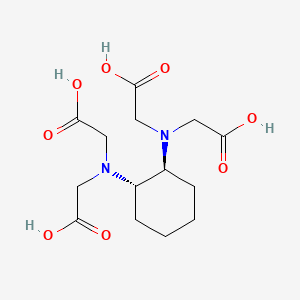
![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)
![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)
